molecular formula C17H14ClN3O B5759649 10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No. B5759649
M. Wt: 311.8 g/mol
InChI Key: ORGLOMSHTRBXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as CBIQ and has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of CBIQ is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. CBIQ has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. CBIQ has also been shown to inhibit the activity of STAT3, a transcription factor that plays a critical role in cancer growth and inflammation.
Biochemical and Physiological Effects:
CBIQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. CBIQ has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CBIQ has been shown to protect against oxidative stress and prevent neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of CBIQ is its potent anti-cancer activity against various cancer cell lines. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of CBIQ is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on CBIQ. One of the future directions is the development of more efficient synthesis methods for CBIQ. Another future direction is the investigation of the potential use of CBIQ in combination with other drugs for the treatment of cancer and inflammation. In addition, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, CBIQ is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. Its potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects make it an attractive candidate for the development of drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of CBIQ involves the reaction of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of CBIQ obtained from this method is around 70%.

Scientific Research Applications

CBIQ has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that CBIQ exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. CBIQ has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, CBIQ has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.

properties

IUPAC Name

10-[(4-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-21-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGLOMSHTRBXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

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